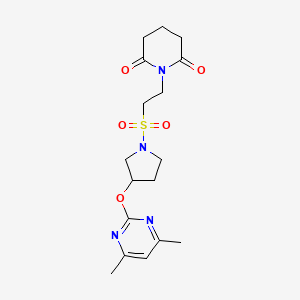

1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Description

1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic compound that has piqued the interest of researchers in various scientific fields. Its complex structure allows for versatile applications, particularly in chemistry and pharmacology, where it serves as a significant tool for understanding different biochemical pathways and mechanisms.

Properties

IUPAC Name |

1-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O5S/c1-12-10-13(2)19-17(18-12)26-14-6-7-20(11-14)27(24,25)9-8-21-15(22)4-3-5-16(21)23/h10,14H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVSSJZXPUKRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves a multi-step process, combining various organic synthesis techniques. Key steps typically include:

Step 1: Formation of the 4,6-Dimethylpyrimidin-2-yl intermediate.

Step 2: Coupling of this intermediate with a pyrrolidinyl moiety.

Step 3: Sulfonylation and subsequent attachment of the piperidine-2,6-dione scaffold.

Industrial Production Methods:

In an industrial setting, these synthetic processes are optimized for scale, often involving:

High-efficiency coupling reactions: to minimize the use of expensive reagents.

Robust purification methods: like chromatography or crystallization to ensure high-purity product.

Chemical Reactions Analysis

Piperidine-2,6-dione Core

-

Ring-Opening Reactions : The dione undergoes hydrolysis under acidic or basic conditions to form dicarboxylic acid derivatives .

-

Enolate Formation : Reacts with strong bases (e.g., LDA) to generate enolates for alkylation or Michael additions .

Sulfonamide Linker

-

Nucleophilic Substitution : The sulfonyl group participates in SN2 reactions with amines or alcohols, enabling further derivatization .

-

Oxidative Stability : Resists oxidation under mild conditions but degrades with strong oxidizers like KMnO₄ .

Pyrimidine Ether

-

Ether Cleavage : Susceptible to cleavage with HI or BBr₃, regenerating the pyrrolidine hydroxyl group .

-

Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes nitration or halogenation at elevated temperatures .

Derivatization Reactions

Structural analogs suggest potential modifications:

-

Pyrimidine Functionalization :

-

Sulfonamide Modifications :

-

Piperidine-2,6-dione Derivatives :

Derivatization Examples

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-pyrimidine analog | 62% |

| Iodination | I₂, HIO₃, H₂SO₄ | 5-Iodo-pyrimidine analog | 58% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming CO₂ and pyrrolidine sulfone byproducts .

-

Photodegradation : UV exposure leads to pyrimidine ring cleavage, requiring storage in amber glass .

-

pH Sensitivity : Stable in pH 4–8 but hydrolyzes rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

Mechanistic Insights

-

Enzymatic Interactions : The piperidine-2,6-dione moiety mimics glutarimide, enabling binding to cereblon (CRBN) in E3 ubiquitin ligase complexes—a trait observed in immunomodulatory analogs .

-

Sulfonamide Pharmacophore : Enhances solubility and mediates interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione. Research indicates that certain derivatives exhibit significant activity against viral targets, including HIV and Dengue virus. For example, compounds with similar structures demonstrated IC50 values as low as 0.26 μM for HIV inhibition . This suggests that the compound may be a candidate for further antiviral drug development.

Neurodegenerative Diseases

The compound has shown promise in the treatment of neurodegenerative diseases. It is believed to modulate orexin pathways, which are crucial in regulating sleep and appetite and may play a role in neurodegenerative conditions . The modulation of these pathways could offer new therapeutic strategies for diseases such as Alzheimer's and Parkinson's.

Case Study 1: Dual Sirt2/HDAC6 Inhibitors

A study focused on developing dual inhibitors targeting Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), both of which are implicated in neurodegenerative disorders. Compounds structurally related to this compound were synthesized and tested for their ability to inhibit these targets. Results indicated that these compounds could effectively reduce tubulin deacetylation, highlighting their potential in treating neurodegenerative diseases .

Case Study 2: G Protein-Coupled Receptors

Another area of research involves the interaction of this compound with G Protein-Coupled Receptors (GPCRs). GPCRs are critical for many physiological processes and are common drug targets. The compound's ability to modulate GPCR signaling pathways suggests it could be leveraged in developing treatments for a variety of conditions ranging from metabolic disorders to mental health issues .

Mechanism of Action

1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exerts its effects through a series of molecular interactions, involving:

Binding to specific receptors: or enzymes, altering their activities.

Modulating signal transduction pathways,: leading to cellular responses.

Targeting molecular pathways: involved in inflammation, cancer, and other diseases.

Comparison with Similar Compounds

2-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl derivatives

Sulfonyl piperidine compounds

Pyrrolidine-based analogs

Biological Activity

The compound 1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic derivative featuring a complex structure that combines various pharmacophores. This article aims to elucidate its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.43 g/mol. The compound contains a pyrimidine ring, a piperidine moiety, and sulfonamide functionalities, which are often associated with diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the pyrimidine and piperidine rings suggests potential inhibition of enzymes involved in nucleotide synthesis and signaling pathways.

- Antiviral Properties : Research indicates that compounds similar to those containing pyrimidine derivatives exhibit antiviral activity by inhibiting viral replication mechanisms .

- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, which may contribute to the overall efficacy of the compound against bacterial infections .

Biological Activity Data

A summary of biological activities observed in studies involving similar compounds is presented in the table below.

| Activity Type | IC50/EC50 Values | Reference |

|---|---|---|

| Antiviral (HIV) | 2.95 μM | |

| Antimicrobial (E. coli) | Comparable to ampicillin | |

| Enzyme Inhibition (Sirt2/HDAC6) | Not specified |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the target molecule:

- Antiviral Activity : A study demonstrated that derivatives with similar structural motifs exhibited significant inhibition against HIV reverse transcriptase, with IC50 values as low as 0.20 μM, indicating strong antiviral potential .

- Antimicrobial Efficacy : Compounds derived from pyrimidine structures have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to established antibiotics like ampicillin .

- Dual Inhibitors : Research on dual Sirt2/HDAC6 inhibitors highlighted that combining different pharmacophores could enhance selectivity and potency against cancer-related pathways . This suggests that modifications to the current compound could yield similar or improved therapeutic profiles.

Q & A

Q. Key Considerations :

- Control moisture to prevent hydrolysis of the sulfonyl group.

- Monitor reaction progress via TLC or HPLC to avoid over-reaction.

Basic: How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the compound’s structural integrity?

Methodological Answer:

- NMR :

- ¹H NMR : Identify the pyrrolidine protons (δ 3.2–3.8 ppm, multiplet), piperidine-2,6-dione carbonyls (δ 2.4–2.6 ppm, singlet), and pyrimidinyl protons (δ 6.8–7.0 ppm, singlet for H-5) .

- ¹³C NMR : Confirm sulfonyl (δ 45–50 ppm) and carbonyl (δ 170–175 ppm) groups .

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ matching the exact mass (calculated: C₁₉H₂₅N₃O₅S, 431.15 g/mol) .

- IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and carbonyl C=O stretches (~1700 cm⁻¹) .

Validation : Compare spectral data with structurally analogous compounds (e.g., N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Core Modifications :

- Pyrimidine Substitution : Replace 4,6-dimethylpyrimidin-2-yl with 2,4-dimethylpyrimidin-5-yl to assess steric/electronic effects on target binding .

- Sulfonyl Group : Test sulfonamide vs. sulfonic ester derivatives to evaluate hydrolytic stability and solubility .

Biological Assays :

- Enzymatic Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Computational Modeling :

- Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., proteasome subunits) to predict binding modes .

Data Analysis : Use multivariate regression to correlate substituent parameters (logP, polar surface area) with activity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Assay Standardization :

- Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) using the same cell line (e.g., HEK293) and passage number .

Orthogonal Validation :

- Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to distinguish static vs. cidal effects .

Metabolite Profiling :

- Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may confound results .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences (1 mM vs. 100 µM) in assay buffers .

Advanced: What in vivo experimental models are suitable for pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

PK Studies :

- Rodent Models : Administer a single IV/PO dose (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS to calculate t₁/₂, Cmax, and bioavailability .

- Tissue Distribution : Euthanize animals, extract organs (liver, kidney, brain), and quantify compound levels .

Toxicity Screening :

- Acute Toxicity : Dose mice (50–200 mg/kg) and monitor for 14 days (body weight, organ histopathology) .

- Genotoxicity : Conduct Ames test (Salmonella typhimurium TA98/TA100) to assess mutagenic potential .

Optimization : Adjust formulation (e.g., PEGylation) to improve solubility and reduce hepatotoxicity .

Advanced: How can computational methods predict metabolic pathways and potential drug-drug interactions?

Methodological Answer:

Metabolism Prediction :

- Use software (e.g., MetaSite) to identify likely CYP450 oxidation sites (e.g., pyrrolidine ring) .

Interaction Screening :

- Simulate CYP3A4/2D6 inhibition via molecular dynamics (GROMACS) to assess competitive binding with co-administered drugs (e.g., warfarin) .

In Silico Toxicity :

- Apply QSAR models (e.g., Derek Nexus) to flag structural alerts for hepatotoxicity (e.g., sulfonamide-related idiosyncratic reactions) .

Validation : Compare predictions with in vitro microsomal stability data (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.